molecular formula C15H13N3O B7904888 6-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}-1,2,3,4-tetrahydroquinoline

6-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}-1,2,3,4-tetrahydroquinoline

Cat. No.: B7904888
M. Wt: 251.28 g/mol
InChI Key: WCMJMZBQPPWLRE-UHFFFAOYSA-N
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Description

6-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that incorporates both oxazole and pyridine rings into its structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-6-yl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-3-10-9-11(5-6-12(10)16-7-1)15-18-14-13(19-15)4-2-8-17-14/h2,4-6,8-9,16H,1,3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMJMZBQPPWLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF, followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate . The resulting intermediate is then subjected to a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium catalyst and cesium carbonate to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or DMSO, and catalysts such as palladium or iodine .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs of the original compound.

Scientific Research Applications

6-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism by which 6-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}-1,2,3,4-tetrahydroquinoline exerts its effects involves interaction with molecular targets such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and pyridine derivatives, such as:

Uniqueness

What sets 6-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}-1,2,3,4-tetrahydroquinoline apart is its specific combination of oxazole and pyridine rings, which may confer unique biological activities and chemical properties not found in other similar compounds. This uniqueness makes it a valuable target for further research and development in various scientific fields.

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